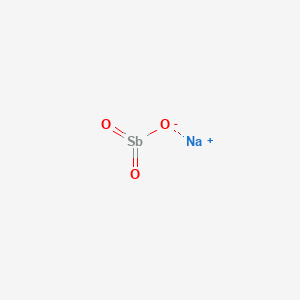
sodium;oxido(dioxo)-λ5-stibane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;oxido(dioxo)-λ5-stibane is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is primarily known for its role in energy storage systems, particularly in sodium-ion batteries. The compound is derived from stibnite, a naturally occurring mineral composed of antimony trisulfide (Sb2S3).
准备方法
Synthetic Routes and Reaction Conditions: sodium;oxido(dioxo)-λ5-stibane can be synthesized through various chemical methods. One common approach involves the reaction of stibnite with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the stibnite.
Industrial Production Methods: In industrial settings, sodium stibenate is often produced by processing natural stibnite ore. The ore is first crushed and ground to increase its surface area. It is then subjected to a series of chemical reactions involving sodium hydroxide and other reagents to extract and purify the sodium stibenate. The final product is obtained through filtration, washing, and drying processes.
化学反应分析
Types of Reactions: sodium;oxido(dioxo)-λ5-stibane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: this compound can participate in substitution reactions where its sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or carbon can be used.
Substitution: Reactions with other metal salts can lead to the formation of different stibenate compounds.
Major Products Formed:
Oxidation: Antimony trioxide (Sb2O3) and other antimony oxides.
Reduction: Elemental antimony.
Substitution: Various metal stibenates depending on the substituting cation.
科学研究应用
sodium;oxido(dioxo)-λ5-stibane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other antimony compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound is being investigated for its potential therapeutic properties, including its use in treating certain diseases.
Industry: It is used in the production of flame retardants, batteries, and other industrial materials.
作用机制
The mechanism of action of sodium stibenate involves its interaction with various molecular targets and pathways. In energy storage systems, it acts as an anode material in sodium-ion batteries. The compound undergoes reversible electrochemical reactions, allowing it to store and release energy efficiently. The specific molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation and breaking of chemical bonds between antimony and sodium ions.
相似化合物的比较
sodium;oxido(dioxo)-λ5-stibane can be compared with other similar compounds, such as:
Antimony trisulfide (Sb2S3): The parent compound from which sodium stibenate is derived.
Sodium antimonate (NaSbO3): Another sodium-antimony compound with different chemical properties and applications.
Antimony trioxide (Sb2O3): A common oxidation product of sodium stibenate.
Uniqueness: this compound is unique due to its specific electrochemical properties, making it particularly suitable for use in sodium-ion batteries. Its ability to undergo reversible reactions with sodium ions sets it apart from other antimony compounds.
属性
IUPAC Name |
sodium;oxido(dioxo)-λ5-stibane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.Sb/q+1;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMENBXQCFCSBAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.748 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15432-85-6 |
Source


|
| Record name | Antimonate (SbO31-), sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM ANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KF45OE1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
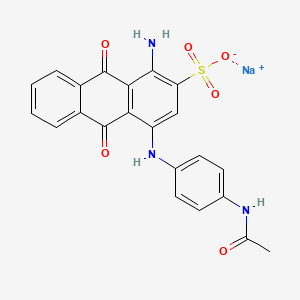
![4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol](/img/structure/B1260545.png)
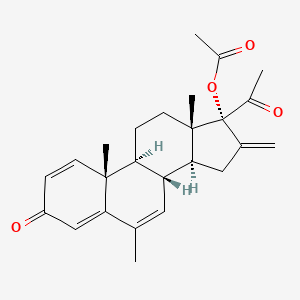
![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)
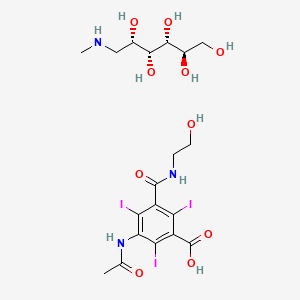

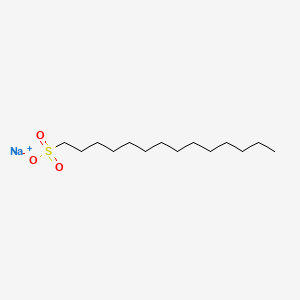
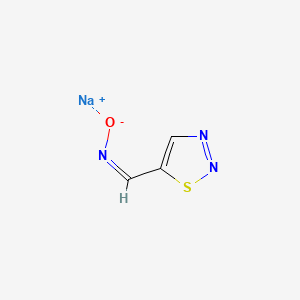
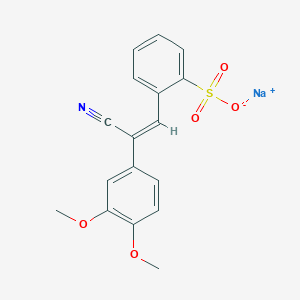
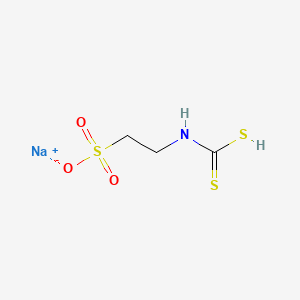
![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)
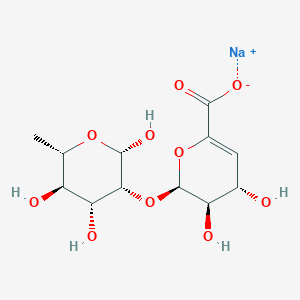
![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)

